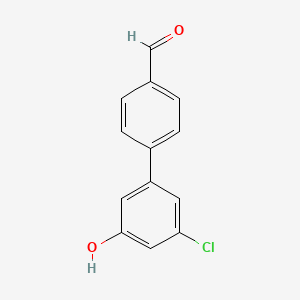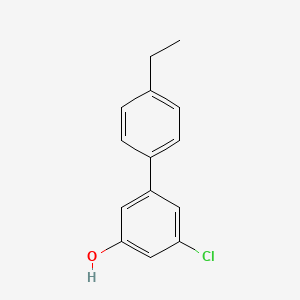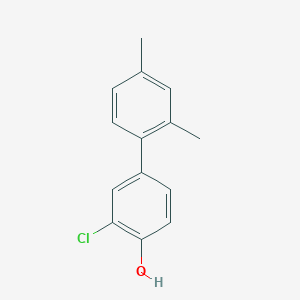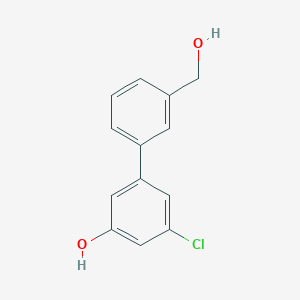
2-Chloro-5-(3-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-hydroxymethylphenyl)phenol, 95% (2-Chloro-5-MHP) is a phenolic compound with a wide range of scientific and industrial applications. It is a white crystalline solid with a molecular weight of 214.55 g/mol and a melting point of 67-69°C. It is soluble in alcohol, ether and chloroform, and slightly soluble in water. 2-Chloro-5-MHP is widely used in synthetic organic chemistry as a reagent, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of dyes, pigments and other organic compounds.
Applications De Recherche Scientifique
2-Chloro-5-MHP is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a building block for the synthesis of heterocyclic compounds. In addition, 2-Chloro-5-MHP has been used in the synthesis of novel drugs and in the study of enzyme-catalyzed reactions.
Mécanisme D'action
2-Chloro-5-MHP acts as an electrophile in organic synthesis, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 2-Chloro-5-MHP with a nucleophile produces a new bond, which can then be used to form a variety of organic compounds. In addition, 2-Chloro-5-MHP can act as a catalyst in the synthesis of polymers and heterocyclic compounds.
Biochemical and Physiological Effects
2-Chloro-5-MHP has no known toxic or adverse effects on humans or animals. It has been used in a variety of scientific research applications and has been found to be non-toxic and non-irritating.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 2-Chloro-5-MHP in laboratory experiments are its low cost, its wide availability, and its low toxicity. It is also relatively easy to handle and store, making it an ideal reagent for a variety of laboratory experiments. The main limitation of 2-Chloro-5-MHP is its low reactivity, which can make it difficult to use in certain reactions.
Orientations Futures
As 2-Chloro-5-MHP is a relatively new compound, there are a number of potential future directions for research. These include further investigation into the synthesis of novel drugs and polymers, the development of new catalytic reactions, and the use of 2-Chloro-5-MHP in the study of enzyme-catalyzed reactions. In addition, further research into the biochemical and physiological effects of 2-Chloro-5-MHP could lead to new applications for this compound. Finally, further research into the structure and reactivity of 2-Chloro-5-MHP could lead to new synthetic methods for the preparation of this compound.
Méthodes De Synthèse
2-Chloro-5-MHP can be synthesized using a variety of methods, including the Williamson synthesis, the Friedel-Crafts alkylation, and the Kolbe-Schmitt reaction. The most common method is the Williamson synthesis, which involves the reaction of an alkene with a Grignard reagent in the presence of a halogenating agent. This reaction produces a halogenated alkene, which is then treated with a base to yield the desired product.
Propriétés
IUPAC Name |
2-chloro-5-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKCUVGNIBWIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685878 |
Source


|
| Record name | 4-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1262002-06-1 |
Source


|
| Record name | 4-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














